
4-(Cyclopent-2-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopent-2-en-1-yl)morpholine is a chemical compound with the molecular formula C₉H₁₅NO. It is a morpholine derivative where the morpholine ring is substituted with a cyclopentene group. This compound is known for its unique structure, which combines the properties of both morpholine and cyclopentene, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-2-en-1-yl)morpholine typically involves the reaction of cyclopentene with morpholine under specific conditions. One common method is the nucleophilic addition of morpholine to cyclopentene, which can be catalyzed by acids or bases. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopent-2-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives .
Applications De Recherche Scientifique
4-(Cyclopent-2-en-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclopent-2-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Morpholinocyclopentene: Similar in structure but differs in the position of the double bond.
N-(1-Cyclopenten-1-yl)morpholine: Another closely related compound with slight structural variations
Uniqueness
4-(Cyclopent-2-en-1-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
6284-13-5 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-cyclopent-2-en-1-ylmorpholine |
InChI |
InChI=1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1,3,9H,2,4-8H2 |
Clé InChI |
WOSAZVLZARYJIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


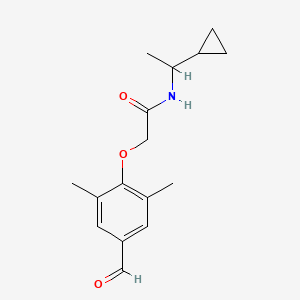

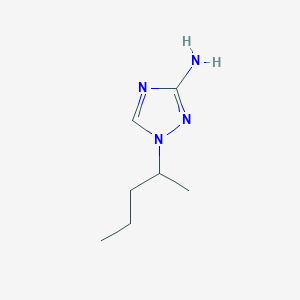
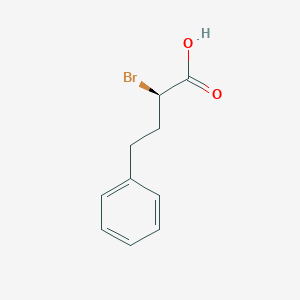
![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)
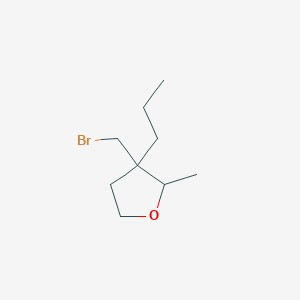
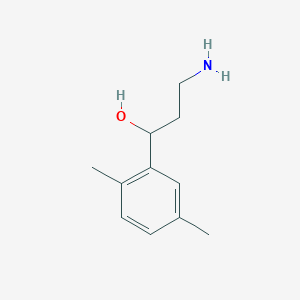
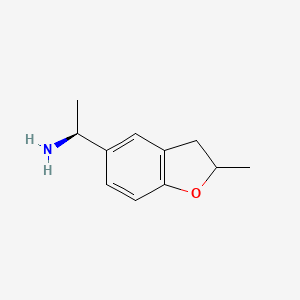
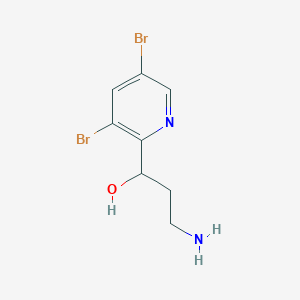
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)
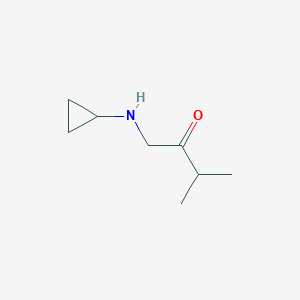
![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)

![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)
